molecular formula C18H19N3O3S B4600379 N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B4600379
M. Wt: 357.4 g/mol
InChI Key: YFDJKBUAINQHCQ-UHFFFAOYSA-N
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Description

N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11471265 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Compounds similar to N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide have been synthesized and characterized, showing promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study highlighted the synthesis of novel derivatives and their evaluation for anti-inflammatory and analgesic activities, where certain compounds exhibited significant efficacy without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).

Antiviral and Antifungal Activities

Another area of application is the development of compounds for antiviral and antifungal uses. Research has led to the creation of novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, prepared through specific synthetic pathways. Some of these compounds were screened for their anti-HIV and antifungal activities, showcasing their potential in treating infections and diseases caused by viruses and fungi (Zareef et al., 2007).

Anticancer Activities

The synthesis and evaluation of novel derivatives for their anticancer activity have been a significant focus. Compounds with similar structures have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have shown promising results, offering potential pathways for developing new anticancer agents (Ravinaik et al., 2021).

Material Science Applications

Beyond medicinal chemistry, these compounds have applications in material science, particularly in creating photochromic materials. For example, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been developed, demonstrating potential for applications requiring reversible photo-induced changes in material properties (Ortyl et al., 2002).

Enzyme Inhibition Studies

The exploration of enzyme inhibition capacities of these compounds, particularly towards carbonic anhydrase I and II isoenzymes, has been notable. Specific derivatives have shown potent inhibitory effects, suggesting their utility in developing treatments targeting enzyme-related diseases or conditions (Gul et al., 2017).

Properties

IUPAC Name

N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-3-21(25(22,23)16-10-5-4-6-11-16)13-17-19-18(20-24-17)15-9-7-8-14(2)12-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDJKBUAINQHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.